N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide
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Overview
Description
N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as DMBF-F, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of DMBF-F is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. DMBF-F has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizures and pain.
Biochemical and Physiological Effects
DMBF-F has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and reducing seizure activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBF-F in lab experiments is its potent anticonvulsant and analgesic properties, which make it a useful tool for studying the mechanisms underlying these disorders. However, one of the limitations of using DMBF-F is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on DMBF-F. One area of interest is the development of new drugs based on the structure of DMBF-F for the treatment of neurological and inflammatory disorders. Another area of interest is the study of the biochemical and physiological effects of DMBF-F, particularly its effects on the GABAergic system and its antioxidant properties. Additionally, further research is needed to explore the potential applications of DMBF-F in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DMBF-F is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat various neurological and inflammatory disorders. While there are some limitations to its use in lab experiments, there are many potential future directions for research on DMBF-F, and it is likely to continue to be an important area of study in the coming years.
Synthesis Methods
DMBF-F is synthesized through a multistep process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to form the amide, which is further reacted with furfurylamine to give the final product, DMBF-F.
Scientific Research Applications
DMBF-F has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat various neurological and inflammatory disorders.
properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-9-13(10-16(12-15)27-2)20(24)22-14-6-7-17(19(11-14)28-3)23-21(25)18-5-4-8-29-18/h4-12H,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
IUJRRAUQRSACIC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC |
Origin of Product |
United States |
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